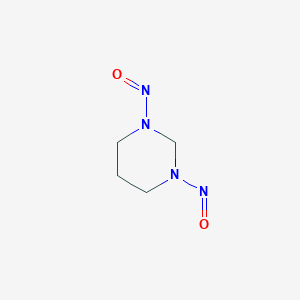

Di(N-nitroso)-perhydropyrimidine

Description

Context and Significance within N-Nitroso Chemistry

The significance of DNPP and other N-nitroso compounds stems from their well-documented carcinogenic activity in animal studies. mdpi.com The initial discovery in the mid-20th century that simple nitrosamines like dimethylnitrosamine could induce tumors in laboratory animals sparked widespread concern and a surge in research. mdpi.com This led to the investigation of a broad range of N-nitroso compounds, revealing that a significant majority exhibit carcinogenic properties. researchgate.net

N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452) salts, under acidic conditions. bohrium.com This chemistry is of particular relevance due to the potential for endogenous formation in the human stomach from dietary precursors, as well as their presence as contaminants in various consumer products, including cured meats, tobacco smoke, and even some pharmaceutical drugs. mdpi.comacs.org The recent discovery of nitrosamine (B1359907) impurities in common medications has led to numerous product recalls and heightened regulatory scrutiny worldwide. researchgate.netnih.gov

Within this context, DNPP represents a specific area of interest due to its cyclic structure containing two nitroso groups. The arrangement of these functional groups within the pyrimidine (B1678525) ring influences its chemical reactivity and biological activity, making it a subject for comparative toxicological studies against other cyclic and acyclic nitrosamines.

Evolution of Research Interests in Cyclic N-Nitrosamines

Initial research into N-nitrosamines largely focused on simpler, acyclic compounds. However, as the field progressed, scientific interest expanded to include cyclic nitrosamines to understand how the ring structure affects their carcinogenic potential and metabolic activation. Studies on cyclic nitrosamines like N-nitrosopiperidine and N-nitrosopyrrolidine, which are found in food and tobacco smoke, provided early insights into the carcinogenicity of this subclass. mdpi.com

The investigation into dinitroso compounds, such as DNPP and dinitrosopiperazine, marked a further evolution in research. These molecules offered the opportunity to study the impact of multiple nitrosamine functionalities within a single cyclic framework. Research on compounds like 2,6-dimethyl-dinitrosopiperazine has shown that the dose and structure can significantly influence the target organ and the type of tumors induced. nih.gov For instance, at a high dose, it primarily caused esophageal tumors, while a lower dose resulted in a high incidence of nasal turbinate tumors. nih.gov

More recent research trends have been heavily influenced by the "nitrosamine crisis" in the pharmaceutical industry. researchgate.net This has spurred the development of highly sensitive analytical methods for the detection of trace levels of nitrosamine impurities and a renewed focus on understanding the stability and degradation pathways of these compounds. researchgate.net While much of this recent focus has been on nitrosamine drug substance-related impurities (NDSRIs), the foundational knowledge gained from studying compounds like DNPP remains critical for predicting the potential risks associated with newly identified nitrosamine contaminants. nih.gov The reactivity and carcinogenicity of N-nitrosamines are known to be highly dependent on their molecular structure, particularly the substitution pattern around the N-N=O group. nih.gov

Detailed Research Findings on Di(N-nitroso)-perhydropyrimidine

A key study investigated the carcinogenic effects of this compound (DNPP) in male Sprague-Dawley rats through intraperitoneal administration. This research provided critical dose-response data and identified the primary target organ for DNPP-induced carcinogenicity.

In this long-term study, rats were administered weekly doses of DNPP for their entire lifespan. The treatment resulted in a dose-dependent decrease in survival times. The most significant finding was the induction of squamous-cell carcinomas in the paranasal sinus of the treated animals.

Below is an interactive data table summarizing the key findings from this carcinogenicity study:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitroso-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJZBZNGPDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CN(C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021009 | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-99-6 | |

| Record name | Di(N-nitroso)-perhydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Aspects and Conformational Analysis in Research

Stereochemistry and Electronic Effects of N-Nitroso Groups

The introduction of N-nitroso (-N=O) groups into the perhydropyrimidine ring significantly influences the molecule's stereochemistry and electronic distribution. The nitrogen atom of the nitroso group is sp² hybridized, leading to a planar geometry around the N-N bond. This planarity, coupled with the delocalization of the lone pair of electrons from the ring nitrogen to the nitroso group, imparts a partial double bond character to the N-N bond. This resonance effect can be depicted as follows:

>N-N=O ↔ >N+=N-O⁻

Ring Conformation and Dynamics of the Perhydropyrimidine Core

The perhydropyrimidine core, a six-membered heterocyclic ring, is expected to adopt non-planar conformations to alleviate ring strain, similar to cyclohexane. The most stable conformations are typically chair forms, which minimize both angle strain and torsional strain. In Di(N-nitroso)-perhydropyrimidine, the chair conformation can exist in different isomeric forms depending on the orientation of the N-nitroso groups.

The two primary chair conformations would be the diequatorial (e,e) and the diaxial (a,a) forms for the cis isomer, and an axial-equatorial (a,e) form for the trans isomer. The relative stability of these conformers is dictated by a balance of steric and electronic effects. Generally, for bulky substituents on a six-membered ring, the equatorial position is favored to avoid steric hindrance with axial hydrogens (1,3-diaxial interactions).

The dynamics of the perhydropyrimidine core involve ring inversion, a process where one chair conformation flips into another. This process has an associated energy barrier, and the rate of inversion can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the presence of the N-nitroso groups and the restricted rotation around the N-N bonds would be expected to influence the barrier to ring inversion.

Hindered Rotation about the N-N Bond in N-Nitrosamines

A hallmark of N-nitrosamines is the significantly hindered rotation around the nitrogen-nitrogen (N-N) bond. researchgate.net This restricted rotation arises from the partial double bond character of the N-N bond due to p-π conjugation between the lone pair of the amino nitrogen and the π-system of the nitroso group. researchgate.net This results in a substantial energy barrier to rotation, which is often high enough to allow for the isolation of distinct rotational isomers (rotamers) at or near room temperature.

The energy barrier to this rotation can be determined experimentally using dynamic NMR spectroscopy by analyzing the coalescence of signals at different temperatures. researchgate.netyoutube.com For various cyclic nitrosamines, these barriers have been found to be in the range of approximately 23-29 kcal/mol. researchgate.net This high barrier is a direct consequence of the energy required to break the p-π overlap in the transition state, where the nitroso group is perpendicular to the plane of the amine substituents.

| Type of Nitrosamine (B1359907) | Rotational Energy Barrier (kcal/mol) | Method of Determination |

| Cyclic Nitrosamines | 23 - 29 | Dynamic NMR Spectroscopy |

| Acyclic Nitrosamines | Varies with substituents | Dynamic NMR Spectroscopy |

| Atropisomeric Hydrazides | Dependent on steric hindrance | Computational Methods |

This table presents typical ranges of rotational energy barriers found in nitrosamines and related compounds based on available research. researchgate.netnih.gov

Isomeric Forms and Their Interconversion in Cyclic Systems

The combination of ring conformation and hindered N-N bond rotation in this compound leads to a complex landscape of possible isomers. The primary isomeric considerations are:

Cis-Trans Isomerism: This refers to the relative orientation of the two N-nitroso groups. In the cis isomer, both nitroso groups are on the same side of the perhydropyrimidine ring, while in the trans isomer, they are on opposite sides.

Conformational Isomerism: For the perhydropyrimidine ring, this mainly involves the interconversion between different chair and potentially boat or twist-boat conformations.

Rotational Isomerism (E/Z): Due to the hindered rotation around the N-N bonds, each nitroso group can exist in either an E or Z configuration relative to the substituents on the ring nitrogen.

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes for Di(N-nitroso)-perhydropyrimidine

The traditional synthesis of this compound primarily relies on the nitrosation of its precursor diamine. This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atoms of the perhydropyrimidine ring.

Nitrosation Reactions of Precursor Diamines

The formation of this compound typically begins with a precursor diamine, which undergoes a nitrosation reaction. This involves reacting the diamine with a nitrosating agent, which provides the nitroso group. The reaction is a well-established method for the synthesis of N-nitrosamines from secondary amines. youtube.com The process for producing N-nitrosopiperazine, a related cyclic nitrosamine (B1359907), involves treating an aqueous solution of piperazine (B1678402) with nitrous acid at a controlled temperature, followed by a pH adjustment. google.com This general principle can be applied to the synthesis of this compound from its corresponding perhydropyrimidine precursor.

Role of Nitrous Acid and Nitrosating Agents in Synthesis

Nitrous acid (HNO₂) is a key reagent in the conventional synthesis of N-nitrosamines. schenautomacao.com.bryoutube.com It is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid. schenautomacao.com.br The acidic conditions are crucial as they facilitate the formation of the active nitrosating species.

A variety of nitrosating agents can be employed in the synthesis of N-nitrosamines. These include:

Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) cardiff.ac.uk

Nitrosyl halides (e.g., NOCl) nih.gov

Nitrosonium salts (e.g., NOBF₄) nih.gov

Alkyl nitrites , such as tert-butyl nitrite (TBN). schenautomacao.com.brrsc.org

The choice of nitrosating agent can be influenced by the specific substrate and desired reaction conditions. For instance, TBN has been used for the efficient synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org This can be particularly advantageous when dealing with acid-sensitive molecules. rsc.org The nitrosation of secondary amines can also be achieved using a combination of sodium nitrite and acetic anhydride (B1165640) in dichloromethane (B109758) at room temperature. researchgate.net

Catalysts and inhibitors can significantly influence the rate of nitrosation reactions. Thiocyanate is a known catalyst for nitrosamine formation. nih.gov Conversely, compounds like ascorbic acid can act as inhibitors by reacting with the nitrosating agent more rapidly than the amine. nih.gov

Non-Conventional Synthetic Approaches for N-Nitrosamines

In addition to conventional methods, several non-conventional synthetic approaches for N-nitrosamines have been developed. These methods often offer advantages in terms of safety, efficiency, and environmental impact.

Electrochemical Nitrosation Methodologies

Electrochemical synthesis provides a green and efficient alternative for the N-nitrosation of secondary amines. bohrium.comresearchgate.net This method avoids the use of hazardous nitrosating agents and can be performed under mild conditions. bohrium.comresearchgate.net In a typical setup, a secondary amine and a nitrite salt (like sodium nitrite) are electrolyzed in a suitable solvent system, such as aqueous acetonitrile (B52724). cardiff.ac.ukresearchgate.net The process often utilizes a graphite (B72142) anode and a nickel cathode. bohrium.com Anodic oxidation of the nitrite ion generates the reactive nitroso species. researchgate.net This approach has been successfully applied to a variety of cyclic and acyclic secondary amines, with high yields reported. researchgate.netnih.gov One of the key advantages of electrochemical methods is the elimination of the need for additional supporting electrolytes or toxic reagents. cardiff.ac.uk

| Parameter | Condition |

| Reactants | Secondary amine, Sodium nitrite |

| Solvent | Acetonitrile/Water |

| Electrodes | Graphite anode, Nickel cathode |

| Conditions | Constant current, Ambient temperature |

| Advantages | Avoids hazardous reagents, Mild conditions, High yields |

Photochemical Nitrosation Strategies

Photochemical methods offer another non-conventional route to N-nitrosamines. The photolysis of N-nitrosamines, particularly in acidic conditions, has been extensively studied. acs.org These reactions are often dominated by the reactivity of the generated aminium radical. acs.org While the focus has often been on the decomposition of nitrosamines, photochemical reactions can also be harnessed for their synthesis. For example, the irradiation of certain nitro compounds in the presence of amines can lead to the formation of nitroso species. nih.gov The photochemical rearrangement of photoexcited nitroarenes has been shown to proceed through a transient nitroso species. nih.gov The rate and products of nitrosamine photolysis can be influenced by factors such as pH. acs.org

Flow Chemistry Applications in N-Nitrosamine Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of N-nitrosamines, offering improved safety, control, and scalability compared to batch processes. schenautomacao.com.brseqens.com Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. seqens.com This methodology has been successfully combined with both conventional and non-conventional nitrosation techniques.

For instance, tert-butyl nitrite has been used as a nitrosating agent in continuous flow reactions, providing a cost-effective and efficient route to N-nitrosamines with the formation of a benign by-product, tert-butanol. schenautomacao.com.br

Synthesis of Isotopically Labeled this compound for Research

The synthesis of isotopically labeled this compound, specifically 2-¹⁴C-Di(N-nitroso)-perhydropyrimidine, is a crucial process for conducting metabolic and carcinogenicity studies. A documented method outlines a multi-step procedure to introduce a carbon-14 (B1195169) label into the heterocyclic ring of the compound. epa.gov

The synthesis commences with the condensation of ¹⁴C-labeled formaldehyde (B43269) with 1,3-propylenediamine. epa.gov This reaction is performed in benzene (B151609), utilizing azeotropic distillation to remove the water generated during the reaction, which drives the equilibrium towards the formation of the perhydropyrimidine ring structure.

Following the initial condensation, the resulting basic products are not isolated in their free form. Instead, they are converted to their hydrochloride salts to facilitate their isolation from the reaction mixture. This salt formation provides a stable intermediate that can be readily purified. epa.gov

The final and critical step is the nitrosation of the perhydropyrimidine hydrochloride. This is achieved using sodium nitrite in an aqueous medium. The reaction is carefully controlled at a pH between 4 and 5 to ensure the efficient formation of the N-nitroso groups. epa.gov

Table 1: Synthesis Parameters for 2-¹⁴C-Di(N-nitroso)-perhydropyrimidine

| Parameter | Details |

| Labeled Precursor | ¹⁴C-Formaldehyde |

| Second Reactant | 1,3-Propylenediamine |

| Reaction Step 1 | Condensation in benzene with azeotropic water removal |

| Intermediate Isolation | Formation of hydrochloride salts |

| Nitrosating Agent | Sodium nitrite |

| Nitrosation Conditions | Aqueous medium, pH 4-5 |

| Purification Method | Column chromatography (Silica gel), Recrystallization (Ether) |

| Reported Yield | 30.7% (based on ¹⁴C-Formaldehyde) |

Research on Derivatives and Analogs of Di N Nitroso Perhydropyrimidine

Synthesis and Characterization of Substituted N-Nitrosoperhydropyrimidine Analogs

The synthesis of N-nitrosamine compounds, including analogs of N-nitrosoperhydropyrimidine, generally involves the reaction of a secondary or tertiary amine with a nitrosating agent. A common laboratory and industrial method is the nitrosation of the corresponding parent amine. For instance, the synthesis of N,N'-dinitrosopiperazine is achieved by reacting piperazine (B1678402) with sodium nitrite (B80452). researchgate.net The stoichiometry of the reactants can influence the final product; reacting piperazine with 1 mmol of sodium nitrite resulted in the formation of N,N'-dinitrosopiperazine while some piperazine remained unreacted. researchgate.net Complete conversion to N,N'-dinitrosopiperazine occurred when the molar ratio of sodium nitrite to piperazine was increased to 2:1. researchgate.net Similarly, N-nitrosopyrrolidine can be formed from the reaction of its parent amine, pyrrolidine, with sodium nitrite at elevated temperatures. wikipedia.org

The characterization of these cyclic nitrosamines relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating the stereochemistry of these molecules. Studies on N,N'-dinitrosopiperazine using 1H NMR have revealed the existence of different conformers. Depending on the reaction conditions, the compound can exist as two cis- and trans-chair conformers or, with an excess of the nitrosating agent, as four conformers including both chair and boat forms. researchgate.net Other methods like High-Performance Liquid Chromatography (HPLC) are used for the detection and quantification of nitrosamines such as mononitrosopiperazine and dinitrosopiperazine in reaction mixtures. researchgate.net

Comparative Reactivity Studies of Related Cyclic Nitrosamines (e.g., N-Nitrosopiperidine, N-Nitrosopyrrolidine, Dinitrosopiperazine)

The reactivity of cyclic nitrosamines is a key area of study, as it relates to their chemical transformations and biological activity. The structure of the ring and the nature of the substituents significantly influence their chemical behavior.

N-Nitrosopiperidine (NPIP) is a six-membered cyclic nitrosamine (B1359907). It is described as a light yellow, oily liquid that is water-soluble. chemicalbook.comnoaa.govosha.gov Its reactivity profile indicates that it may react with strong oxidizing agents, particularly peroxyacids. chemicalbook.comnoaa.gov Under acidic conditions and photolytic activation, NPIP participates in photoaddition reactions with olefins. acs.org The mechanism of this reaction involves the aminium radical, which is generated under acidic conditions. acs.org Like other nitrosamines, NPIP can undergo protolytic denitrosation in acidic environments, a reaction that can be accelerated by the presence of nucleophiles. nih.gov

N-Nitrosopyrrolidine (NPYR) is a five-membered cyclic nitrosamine. It is a yellow liquid that is miscible with water. wikipedia.orgosha.gov NPYR is unstable in acidic solutions but stable in neutral and alkaline conditions. wikipedia.org It also decomposes in the presence of light, especially UV light. wikipedia.org The vapor-phase reaction of NPYR with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 25 hours. nih.gov Reactions with Grignard reagents have been shown to yield trisubstituted hydrazines. acs.org

Dinitrosopiperazine (DNPZ) is a piperazine ring with two nitroso groups. It has been studied in the context of industrial processes, such as amine-based carbon capture, where it can form from the reaction of piperazine with nitrogen oxides. researchgate.net Studies have shown that N,N'-dinitrosopiperazine can exist in several conformations, including cis and trans forms of both chair and boat structures, which can be identified by NMR. researchgate.net The N=O group in nitrosamines is susceptible to various reactions, including oxidation, reduction, rearrangement, photolysis, and denitrosation. researchgate.net

| Property | N-Nitrosopiperidine (NPIP) | N-Nitrosopyrrolidine (NPYR) | N,N'-Dinitrosopiperazine (DNPZ) |

|---|---|---|---|

| Molecular Formula | C₅H₁₀N₂O osha.gov | C₄H₈N₂O osha.gov | C₄H₈N₄O₂ lgcstandards.com |

| Molecular Weight | 114.17 g/mol osha.gov | 100.14 g/mol osha.gov | 144.13 g/mol lgcstandards.com |

| Appearance | Light yellow oil or liquid noaa.govosha.gov | Yellow liquid osha.govnih.gov | Data not available in sources |

| Key Reactivities | Reacts with strong oxidizing agents; photoaddition to olefins; protolytic denitrosation. chemicalbook.comnoaa.govacs.orgnih.gov | Decomposes in acid and light; reacts with hydroxyl radicals and Grignard reagents. wikipedia.orgnih.govacs.org | Can be formed from piperazine and NOx; susceptible to oxidation, reduction, denitrosation. researchgate.netresearchgate.net |

| Solubility | Water soluble chemicalbook.comnoaa.gov | Miscible with water wikipedia.org | Data not available in sources |

Investigation of N-Nitrosamine Formation in Chemical Processes

The formation of N-nitrosamines as unintended byproducts is a significant concern in various chemical processes, from water treatment to pharmaceutical manufacturing. Research has focused on identifying the key factors and mechanisms that govern their formation.

The fundamental pathway to N-nitrosamine formation requires three components: a nitrosatable amine (typically secondary or tertiary), a nitrosating agent, and conditions that facilitate the reaction. acs.org

Precursors and Nitrosating Agents: Secondary amines are well-established precursors, but tertiary amines can also lead to nitrosamine formation. nih.govresearchgate.net Nitrosating agents are often derived from sources of nitrite, such as sodium nitrite, or from nitrogen oxides (NOx). researchgate.netacs.org In water treatment, nitrosating agents can be formed during disinfection processes. Ozonation, for example, can lead to the formation of dinitrogen tetroxide (N2O4), which acts as a nitrosating agent. researchgate.net Nitrosating agents may also be present as impurities in raw materials and excipients used in manufacturing. acs.org

Reaction Conditions and Catalysis: The conditions of a chemical process play a crucial role. The formation is highly pH-dependent. While traditionally associated with acidic conditions, nitrosation can also occur under neutral or alkaline conditions, sometimes accelerated by catalysts. dtic.mil Formaldehyde (B43269), for instance, has been shown to catalyze nitrosamine formation. dtic.mil In pharmaceutical manufacturing, processes like wet granulation have been found to produce significantly higher levels of N-nitrosamines from amine hydrochloride salts compared to dry blending, likely due to the presence of a solvent facilitating the reaction. acs.org Formation can be mediated by microbial activity or can be purely chemical. dtic.mil In amine scrubbing technologies for CO2 capture, nitrogen dioxide (NO2) from flue gas can react with amines like piperazine to form nitrosamines such as mononitrosopiperazine and dinitrosopiperazine. researchgate.net

| Factor | Description | Examples/Context |

|---|---|---|

| Amine Precursor | The presence of a secondary or tertiary amine that can be nitrosated. acs.org | Dimethylamine, piperazine, pyrrolidine. researchgate.netacs.org |

| Nitrosating Agent | A source of the nitroso group (e.g., nitrite salts, nitrogen oxides). researchgate.netacs.org | Sodium nitrite, dinitrogen tetroxide (from ozonation), nitrogen dioxide (in flue gas). researchgate.netresearchgate.netresearchgate.net |

| pH / Acidity | Reaction is heavily influenced by pH, often favored in acidic conditions but possible in neutral/alkaline environments. wikipedia.orgnih.govdtic.mil | Denitrosation occurs in acid; formation can be catalyzed at higher pH. nih.govdtic.mil |

| Catalysts | Substances that accelerate the rate of nitrosation. | Formaldehyde. dtic.mil |

| Process Type | Manufacturing and treatment methods can create conducive environments. | Wet granulation in pharmaceuticals; ozonation and chloramination in water treatment. acs.orgacs.orgresearchgate.net |

| Environment | Formation can be driven by chemical or biological processes. dtic.mil | Chemical reactions in industrial solvents; microbial formation in soil or water. dtic.mil |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Di(N-nitroso)-perhydropyrimidine. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while specialized techniques can reveal complex stereochemical details.

Research on analogous cyclic nitrosamines, such as N,N'-dinitrosopiperazine, demonstrates the power of NMR in distinguishing between different isomers and conformers. researchgate.net Due to the restricted rotation around the N-N bond, N-nitrosamines can exist as distinct E and Z isomers. For a symmetrical molecule like this compound, this can lead to different chemical environments for the protons and carbons in the ring. researchgate.net

Studies on N,N'-dinitrosopiperazine using ¹H NMR have identified signals corresponding to both cis and trans isomers, where the nitroso groups are on the same or opposite sides of the ring, respectively. researchgate.net The trans isomer typically shows triplet signals, while the cis isomer presents as singlets for the methylene (B1212753) protons. researchgate.net Furthermore, the flexible perhydropyrimidine ring can adopt different conformations, such as chair and boat forms, which can also be distinguished by NMR, often appearing as complex multiplets or distinct sets of signals. researchgate.net The presence of multiple conformers has been noted in various functionalized piperazine (B1678402) derivatives. researchgate.net

While specific spectral data for this compound is not extensively published, the principles derived from similar structures are directly applicable. A typical analysis would involve acquiring ¹H and ¹³C NMR spectra and potentially 2D NMR experiments (like COSY and HSQC) to assign all proton and carbon signals unambiguously and confirm the connectivity within the molecule.

Table 1: Illustrative ¹H NMR Chemical Shifts for Isomers of N,N'-Dinitrosopiperazine in CDCl₃ This table is based on data for a closely related compound and serves to illustrate the type of data obtained from NMR studies.

| Isomer | Proton Signals | Chemical Shift (δ ppm) | Multiplicity |

| trans | 4H | 4.46 | t |

| 4H | 3.91 | t | |

| cis | 4H | 4.47 | s |

| 4H | 3.88 | s | |

| Source: Adapted from research on N,N'-dinitrosopiperazine. researchgate.net |

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for verifying the molecular formula, C₄H₈N₄O₂.

The monoisotopic mass of this compound is calculated to be 144.06472551 Da. nih.gov In practice, analysis is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer. These "soft" ionization methods typically produce a protonated molecule, [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 145.0720. uni.lu The detection of this ion with high mass accuracy serves as strong evidence for the compound's presence.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that enhances the certainty of identification. MS techniques, particularly when coupled with chromatography, are also vital for assessing the purity of a sample by detecting and identifying any potential impurities or degradation products. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₄H₈N₄O₂ |

| Molar Mass | 144.13 g/mol |

| Monoisotopic Mass | 144.06472551 Da nih.gov |

| Predicted [M+H]⁺ (m/z) | 145.07201 uni.lu |

| Predicted [M+Na]⁺ (m/z) | 167.05395 uni.lu |

Chromatographic Methods in Analytical Research (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, quantification, and purification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for the analysis of N-nitroso compounds. vulcanchem.com

HPLC is particularly well-suited for analyzing thermally sensitive compounds like many nitrosamines. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.net Detection is frequently accomplished using a UV detector, as the nitroso group acts as a chromophore. researchgate.net For instance, a method for the analysis of N,N'-dinitrosopiperazine utilized a reversed-phase ODS (octadecylsilane) column with a methanol-phosphate buffer mobile phase and UV detection at 238 nm. researchgate.net For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.govscholaris.ca Hydrophilic interaction liquid chromatography (HILIC) has also been successfully used for the analysis of related polar nitrosamines. scholaris.ca

Gas chromatography, typically coupled with a mass spectrometer (GC-MS), is another powerful tool, especially for volatile nitrosamines. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum.

Table 3: Example HPLC Conditions for Analysis of a Related Dinitrosamine

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase ODS |

| Mobile Phase | Methanol-0.02 M Sodium Dihydrogen Phosphate (60:40 v/v, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Internal Standard | Isosorbide dinitrate |

| Source: Adapted from a method for N,N'-dinitrosopiperazine. researchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound were not found in the surveyed literature, this type of analysis would be invaluable. An XRD study would confirm the ring conformation (e.g., chair, boat, or twist-boat) and the geometry of the N-nitroso groups. It would definitively establish the stereochemical relationship between the two nitroso groups (i.e., confirming a cis or trans configuration in the solid state). Such structural details are crucial for understanding the molecule's physical properties and for computational modeling studies. Studies on other complex organic molecules routinely use XRD to elucidate these features. researchgate.net

UV-Visible Spectroscopy for Stability and Reaction Monitoring

UV-Visible spectroscopy is a straightforward and effective technique for detecting and quantifying N-nitroso compounds, including this compound, due to the electronic transitions within the nitroso group (-N=O). This group acts as a chromophore, absorbing light in the ultraviolet region.

N-nitroso compounds typically exhibit a characteristic absorption band in the UV spectrum. Research on various N-nitroso derivatives shows significant absorbance in the range of 370-425 nm. researchgate.net This property is highly useful for several applications. In quantitative analysis, it forms the basis for detection in HPLC systems. researchgate.net Furthermore, UV-Vis spectroscopy can be used to monitor reaction kinetics, such as the formation of this compound from a precursor or its degradation under certain conditions (e.g., exposure to UV light). By tracking the change in absorbance at the characteristic wavelength over time, researchers can determine reaction rates and assess the compound's stability. scholaris.ca

Table 4: Characteristic UV Absorption for N-Nitroso Groups

| Compound Type | Wavelength Range (λmax) |

| N-Nitroso Derivatives | 370 - 425 nm |

| N,N'-Dinitrosopiperazine (for HPLC detection) | 238 nm |

| Source: researchgate.netresearchgate.net |

Predicted Collision Cross Section (CCS) Values for Analytical Characterization

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is a key parameter measured using ion mobility-mass spectrometry (IM-MS), an analytical technique that separates ions based on their mobility through a buffer gas. The CCS value provides an additional dimension of characterization beyond retention time and m/z, increasing confidence in compound identification.

For this compound, CCS values have been predicted computationally for various adducts that might be formed during MS analysis. These predicted values serve as a valuable reference for researchers using IM-MS to identify the compound in complex mixtures. Matching an experimentally measured CCS value to the predicted value provides strong, orthogonal evidence for the analyte's identity.

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | Formula | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₄H₉N₄O₂⁺ | 145.07201 | 125.2 |

| [M+Na]⁺ | C₄H₈N₄O₂Na⁺ | 167.05395 | 132.1 |

| [M+K]⁺ | C₄H₈N₄O₂K⁺ | 183.02789 | 133.4 |

| [M-H]⁻ | C₄H₇N₄O₂⁻ | 143.05745 | 128.5 |

| [M]⁺ | C₄H₈N₄O₂⁺ | 144.06418 | 124.1 |

| Source: PubChemLite. uni.lu |

Applications in Synthetic Organic Chemistry and Chemical Biology Research

N-Nitrosamines as Synthetic Intermediates

The N-nitroso group can function as both a protecting group for amines and an activating group for adjacent positions, highlighting its utility as a synthetic intermediate.

The N-nitroso group can serve as a removable protecting group for secondary amines. nih.gov This masking strategy allows for selective reactions at other positions of a molecule. The protons on the α-carbon to the nitrosamine (B1359907) are more acidic than those of the parent secondary amine. nih.gov This increased acidity allows for easy deprotonation with bases like lithium diisopropylamide (LDA), forming α-lithiated nitrosamines. These intermediates can then react with various electrophiles, effectively functioning as synthetic equivalents of secondary amine α-carbanions. nih.gov This approach provides a method for the α-substitution of secondary amines through a one-pot procedure involving nitrosamine formation, α-lithiation, electrophilic quench, and subsequent denitrosation. nih.gov

While specific studies on Di(N-nitroso)-perhydropyrimidine in this context are not prevalent, its structure suggests it could potentially undergo similar α-functionalization at the carbon atoms adjacent to the N-nitroso groups.

The N-nitroso moiety has been effectively utilized as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org This strategy enables the functionalization of otherwise inert C-H bonds at a specific position, typically ortho to the group in aromatic systems. The nitroso group coordinates to the metal catalyst, bringing it in close proximity to the targeted C-H bond and facilitating its cleavage. This approach has been used for various transformations, including arylation, alkylation, and allylation of arenes. rsc.org

For this compound, while it is not an aromatic system, the N-nitroso groups could potentially direct intramolecular or intermolecular C-H functionalization reactions at the perhydropyrimidine ring, although such reactivity has not been specifically documented. The development of new catalytic systems could enable such transformations in the future.

Precursors for Other Nitrogen-Containing Functional Groups (e.g., Hydrazines, Amines)

A significant application of N-nitrosamines in synthetic chemistry is their role as precursors to other important nitrogen-containing functional groups, most notably hydrazines and amines. nih.govacs.org

The reduction of N-nitrosamines is a well-established method for the synthesis of 1,1-disubstituted hydrazines. nih.govacs.org This transformation can be achieved using a variety of reducing agents. Historically, zinc dust in acetic acid was a common method. acs.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is also effective, with yields often improved by the addition of salts. nih.gov Lithium aluminum hydride (LAH) is another powerful reducing agent for this conversion, particularly for dialkyl and alkylaryl nitrosamines. nih.gov More recently, milder and more selective reagents like titanium tetrachloride with magnesium powder have been shown to reduce nitrosamines to hydrazines in excellent yields. nih.govacs.org

Furthermore, N-nitrosamines can be denitrosated back to their parent secondary amines. nih.gov This reaction is typically carried out under acidic conditions and can be accelerated by the presence of nucleophiles. nih.gov

Given that this compound possesses two N-nitroso groups, its reduction would be expected to yield the corresponding 1,3-diaminoperhydropyrimidine or the di-hydrazine derivative, depending on the reaction conditions. This makes it a potential precursor for these valuable diamine and dihydrazine scaffolds.

Table 2: General Methods for the Reduction of N-Nitrosamines

| Reducing Agent/System | Product Type | General Applicability | Reference |

|---|---|---|---|

| Zinc dust / Acetic acid | Hydrazine (B178648) | Older method, fair yields for dialkyl nitrosamines | acs.org |

| Catalytic Hydrogenation (Pd/C, Pt/C) | Hydrazine | Industrially relevant, conditions are crucial | nih.gov |

| Lithium Aluminum Hydride (LAH) | Hydrazine | Good yields for dialkyl and alkylaryl nitrosamines | nih.gov |

| TiCl4 / Mg | Hydrazine | Excellent yields for a variety of nitrosamines | acs.org |

This table represents general methods for the N-nitrosamine functional group; specific studies on this compound may be limited.

Role in Nitric Oxide Release Studies (from related N-nitrosylated structures)

N-nitrosylated compounds are known to be capable of releasing nitric oxide (NO), a crucial signaling molecule in various physiological processes. nih.govpeptidesciences.com The release of NO can be triggered by various stimuli, including light, heat, or chemical reactions. nih.gov For instance, some N-nitroso compounds have been shown to release NO upon photolysis. The study of such molecules is important for developing therapeutic agents that can deliver NO to specific biological targets in a controlled manner. nih.gov

Q & A

Q. What are the primary mechanisms of Di(N-nitroso)-perhydropyrimidine formation in pharmaceutical synthesis?

this compound forms via nitrosation reactions between secondary amines (e.g., perhydropyrimidine derivatives) and nitrosating agents like nitrous acid or nitrites. Reaction kinetics depend on pH, temperature, and catalytic factors (e.g., thiocyanate ions). Analytical methods such as HPLC-HRMS and nuclear magnetic resonance (NMR) are critical for tracking intermediates and confirming structures .

Q. Which analytical techniques are most reliable for detecting N-nitroso impurities like this compound in drug substances?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard, offering sensitivity down to 0.1 ppm. Thermogravimetric analysis (TGA) under nitrogen flow (25–850°C, 10°C/min heating rate) can assess thermal stability and decomposition products. Regulatory guidelines (e.g., EMA, FDA) recommend these methods for impurity profiling .

Q. How do dietary and environmental exposures to N-nitroso compounds inform toxicity studies of this compound?

Epidemiological studies use food frequency questionnaires (FFQs) and 7-day food records (7DFR) to correlate N-nitroso intake (e.g., cured meats, fish) with cancer risk. However, FFQs may overestimate intake compared to 7DFR, requiring energy-adjusted correlations (Spearman ρ: 0.004–0.48) and tertile-based analysis for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound across experimental models?

Discrepancies arise from variations in metabolic activation (e.g., cytochrome P450 vs. bacterial nitroreductases) and DNA adduct profiles (e.g., N7-guanine vs. O6-alkylguanine). Mechanistic studies using isotopic labeling and transgenic rodent models (e.g., Mgmt knockout mice) can clarify tissue-specific mutagenicity .

Q. What experimental strategies mitigate N-nitroso compound formation during drug synthesis?

Incorporating nitrosation inhibitors (e.g., ascorbic acid at 1:1 molar ratio with nitrite) blocks secondary amine nitrosation. Process optimization (e.g., low-temperature reactions, inert atmospheres) and real-time monitoring via in situ FTIR spectroscopy reduce impurity formation .

Q. How can surrogate compounds improve risk assessment for this compound when carcinogenicity data are limited?

Surrogates with structural and reactivity similarities (e.g., N-nitroso-duloxetine) enable read-across analysis. Regulatory agencies accept surrogates if they share metabolic pathways (e.g., α-hydroxylation to diazonium ions) and demonstrate comparable DNA adduct profiles in vitro .

Q. What methodologies validate the endogenous formation of this compound in biological systems?

Stable isotope tracing (e.g., ¹⁵N-labeled nitrites) combined with LC-MS/MS quantifies endogenous nitrosation. In vivo models with germ-free rodents or antibiotic-treated subjects distinguish microbial vs. mammalian metabolic contributions .

Methodological Considerations

Q. Designing dose-response studies for this compound: How are "no-effect levels" determined?

Linearized multistage models and benchmark dose (BMD) approaches are used, with thresholds set at <1% excess cancer risk over background. Subchronic rodent studies (90-day exposure) identify provisional tolerable daily intake (TDI) values, adjusted for interspecies differences using allometric scaling .

Q. What computational tools predict the reactivity of this compound in complex matrices?

Density functional theory (DFT) calculates activation energies for nitrosamine formation, while QSAR models correlate structural alerts (e.g., steric hindrance at the nitroso group) with mutagenic potency. Databases like Lhasa Limited’s Derek Nexus prioritize high-risk compounds for testing .

Q. How are conflicting biomarker data (e.g., urinary N-nitroso metabolites) reconciled in exposure studies?

Multivariate regression adjusts for confounding factors (e.g., smoking, pH-dependent nitrosation in urine). Paired analysis of pre- and post-exposure samples and use of stable isotopes (e.g., ¹⁵N-nitrosoproline) improve specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.